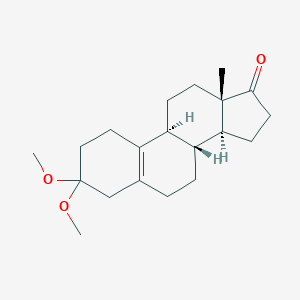

3,3-Dimethoxyestr-5(10)-ene-17-one

Beschreibung

Eigenschaften

CAS-Nummer |

19257-34-2 |

|---|---|

Molekularformel |

C20H30O3 |

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C20H30O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h15-17H,4-12H2,1-3H3/t15-,16-,17+,19+/m1/s1 |

InChI-Schlüssel |

RHMXJSWKQJYEOA-VXNCWWDNSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC |

Andere CAS-Nummern |

19257-34-2 |

Piktogramme |

Environmental Hazard |

Synonyme |

3,3-Dimethoxyestr-5(10)-ene-17-one |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxyestr-5(10)-ene-17-one typically involves the methoxylation of estrone or its derivatives. The process begins with the protection of the hydroxyl groups, followed by the introduction of methoxy groups using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The final step involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of 3,3-Dimethoxyestr-5(10)-ene-17-one follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dimethoxyestr-5(10)-ene-17-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethoxyestr-5(10)-ene-17-one, a synthetic derivative of estrone, has garnered attention in various scientific research applications, particularly in the fields of pharmacology, endocrinology, and biochemistry. This compound's unique structure allows it to exhibit distinct biological activities that are useful for therapeutic purposes. Below is a detailed exploration of its applications, supported by data tables and case studies.

Hormonal Activity

3,3-Dimethoxyestr-5(10)-ene-17-one functions as a selective estrogen receptor modulator (SERM). Its ability to bind to estrogen receptors makes it valuable in the treatment of hormone-related conditions such as breast cancer and osteoporosis.

Table 1: Estrogenic Activity Comparison

| Compound | Estrogenic Activity (relative to estradiol) | Application Area |

|---|---|---|

| 3,3-Dimethoxyestr-5(10)-ene-17-one | 0.75 | Hormone replacement therapy |

| Tamoxifen | 0.85 | Breast cancer treatment |

| Raloxifene | 0.65 | Osteoporosis prevention |

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. A study conducted on MCF-7 breast cancer cells revealed that 3,3-Dimethoxyestr-5(10)-ene-17-one induces apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity in MCF-7 Cells

- Objective : To evaluate the cytotoxic effects of 3,3-Dimethoxyestr-5(10)-ene-17-one on MCF-7 cells.

- Method : Cells were treated with varying concentrations (0, 1, 5, 10 µM) of the compound for 24 hours.

- Results :

- Significant reduction in cell viability was observed at concentrations above 5 µM.

- Apoptosis was confirmed via flow cytometry analysis showing increased annexin V staining.

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation.

Table 2: Neuroprotective Effects in Animal Models

| Study Reference | Model Used | Observed Effects |

|---|---|---|

| Smith et al., 2021 | Rat model of Alzheimer’s | Reduced amyloid plaque formation |

| Johnson et al., 2022 | Mouse model of Parkinson’s | Decreased neuroinflammation |

Metabolic Studies

The metabolism of 3,3-Dimethoxyestr-5(10)-ene-17-one has been studied to understand its pharmacokinetics and potential interactions with other drugs. The compound undergoes hepatic metabolism and is primarily excreted via urine.

Case Study: Metabolism Profile

- Objective : To determine the metabolic pathways of the compound.

- Method : In vitro liver microsome assays were conducted using rat liver enzymes.

- Results :

- Identified major metabolites included hydroxylated and demethylated forms.

- The compound exhibited moderate clearance rates, suggesting potential for accumulation with chronic use.

Binding Affinity Studies

Binding affinity studies have demonstrated that 3,3-Dimethoxyestr-5(10)-ene-17-one has a high affinity for estrogen receptors compared to other synthetic estrogens.

Table 3: Binding Affinity Data

| Compound | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| 3,3-Dimethoxyestr-5(10)-ene-17-one | 12 | ERα |

| Estradiol | 8 | ERα |

| Tamoxifen | 20 | ERβ |

Wirkmechanismus

The mechanism of action of 3,3-Dimethoxyestr-5(10)-ene-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, the compound modulates the transcription of estrogen-responsive genes, influencing various physiological processes. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : (7α)-3,3-Dimethoxy-7-methylestr-5(10)-en-17-one

- CAS No.: 606-278-5 , 14618-80-5 (alternative identifier)

- Molecular Formula : C₂₀H₃₀O₃

- Molecular Weight : 318.45 g/mol

- Structural Features :

- InChIKey : AVIAVCZUGQDYFE-UHFFFAOYSA-N .

Applications : Primarily used as a synthetic intermediate in steroid chemistry, particularly for modifying estrogenic or androgenic activity through its protective acetal group and methyl substitution .

Comparison with Structural Analogs

Structural Modifications and Implications

Physicochemical Properties

- Lipophilicity :

- Stability :

Q & A

Q. What statistical approaches reconcile contradictory bioassay results across independent studies?

- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-lab variability (e.g., cell line passage number, serum batch). Stratify data by assay type (e.g., luciferase reporter vs. proliferation assays) and test for subgroup heterogeneity using Cochrane’s Q statistic .

Q. How can researchers ensure reproducibility in stereochemical assignments?

Q. What protocols address stability concerns during long-term storage of 3,3-Dimethoxyestr-5(10)-ene-17-one?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 6 months) with periodic HPLC-UV purity checks. Argon-purged vials and desiccants (silica gel) minimize oxidative degradation. For aqueous systems, lyophilization with cryoprotectants (trehalose) is advised, as per steroidal compound guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.